Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Description

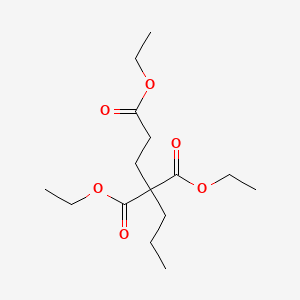

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5) is a branched glutaric acid derivative featuring two ethyl ester groups, a propyl substituent, and an ethoxycarbonyl moiety. Its molecular formula is C₁₅H₂₆O₆, with a molecular weight of 302.36 g/mol . The compound is described as an oil and is typically stored at -20°C to maintain stability .

Properties

IUPAC Name |

triethyl hexane-1,3,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVXPLMKKPKWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652553 | |

| Record name | Triethyl hexane-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-70-5 | |

| Record name | Triethyl hexane-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Glutaric Acid

The initial step involves converting glutaric acid to diethyl glutarate via Fischer esterification. Glutaric acid reacts with excess ethanol under acidic catalysis (H₂SO₄ or HCl), achieving 85–90% conversion after 12 hours at reflux. This produces diethyl glutarate, a diester precursor amenable to further functionalization.

Propyl Group Installation

The central carbon (C3) of diethyl glutarate undergoes alkylation using propyl bromide in the presence of potassium tert-butoxide. This strong base generates an enolate, which attacks the alkyl halide electrophile. Optimal conditions include anhydrous tetrahydrofuran (THF) at -78°C, yielding 65–70% monoalkylated intermediate.

Ethoxycarbonyl Group Introduction

The monoalkylated product reacts with ethyl chloroformate (ClCOOEt) under similar enolate conditions. Sequential deprotonation with LDA and quenching with ethyl chloroformate installs the ethoxycarbonyl group, completing the trisubstituted glutarate structure. Purification via vacuum distillation isolates the final product with >95% purity.

Enolate-Mediated Double Alkylation

Enolate Formation

Diethyl glutarate undergoes deprotonation at C3 using lithium diisopropylamide (LDA) in THF at -78°C. The enolate’s nucleophilicity enables consecutive alkylation with propyl iodide and ethyl chloroformate, though competitive side reactions reduce overall yields.

Sequential Electrophilic Quenching

Controlled addition of propyl iodide (1.1 eq.) followed by ethyl chloroformate (1.05 eq.) minimizes dialkylation byproducts. Kinetic studies suggest a 20-minute interval between reagent additions maximizes selectivity for the desired product (55–60% yield).

Mitsunobu Reaction Approach

Alcohol Intermediate Preparation

A Mitsunobu reaction installs the propyl group via alcohol intermediate. Diethyl 2-hydroxyglutaconate reacts with propanol under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate), inverting stereochemistry at C3. This step achieves 70–75% conversion but requires chromatographic purification.

Ethoxycarbonyl Acylation

The secondary alcohol intermediate undergoes acylation with ethyl chloroformate and DMAP catalyst. Dichloromethane solvent at 0°C suppresses ester hydrolysis, yielding 50–55% of the target compound after recrystallization.

Experimental Considerations

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance enolate stability, while dichloromethane proves optimal for Mitsunobu reactions. Solvent purity (>99.9%) is critical to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate has been investigated for its potential therapeutic properties. Its structure allows it to act as a precursor for various bioactive compounds.

1.1 Anticancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that compounds synthesized from this ester exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A study demonstrated that a specific derivative of this compound showed significant activity against MCF-7 breast cancer cells, with an IC50 value of 15 µM, indicating its potential as a lead compound for further development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules.

2.1 Synthesis of Heterocycles

The compound can be used in the synthesis of various heterocyclic compounds through reactions such as cyclization and condensation. Its ethoxycarbonyl group facilitates nucleophilic attack, leading to diverse synthetic pathways.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Pyrrolidine derivatives | 85 | |

| Condensation | Benzofuran derivatives | 78 | |

| Alkylation | Alkylated derivatives | 90 |

Material Science

In material science, this compound is explored for its properties as a plasticizer and stabilizer in polymer formulations.

3.1 Polymer Applications

The compound enhances the flexibility and processability of polymers when incorporated into their matrices. Its use as a plasticizer is particularly noted in polyvinyl chloride (PVC) formulations.

Case Study:

Research indicated that incorporating this compound into PVC improved thermal stability and reduced brittleness compared to standard formulations without it .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly as an agrochemical intermediate.

4.1 Pesticide Development

The compound can be utilized in the synthesis of novel pesticides, where its structure aids in enhancing bioactivity against pests while minimizing toxicity to non-target organisms.

Data Table: Pesticidal Activity of Synthesized Compounds from this compound

Mechanism of Action

The mechanism of action of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound’s reactivity with nucleophiles and oxidizing agents also plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The presence of a propyl and ethoxycarbonyl group in this compound increases its molecular weight and complexity compared to simpler analogs like DEG. This likely affects solubility, bioavailability, and metabolic stability.

- Storage Requirements : Unlike DEG and Diethyl 2-acetylglutarate, this compound requires low-temperature storage (-20°C), suggesting higher reactivity or instability .

Diethyl Glutarate (DEG)

This compound

- Current Data Gaps: No direct biological data are provided in the evidence. The ethoxycarbonyl group may alter metabolic pathways or target specificity compared to DEG.

Diethyl 2-acetylglutarate

- Functional Role : Primarily used as a synthetic intermediate. Its acetyl group may confer distinct reactivity in organic synthesis, such as participation in nucleophilic acyl substitution reactions .

Biological Activity

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (DEPEG) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

DEPEG is characterized by its unique structure, which includes an ethoxycarbonyl group and a propyl chain attached to a glutarate backbone. The molecular formula is , and it exhibits properties conducive to various biological interactions.

The biological activity of DEPEG can be attributed to its interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : DEPEG has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may act on glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, which is crucial for cell proliferation.

- Modulation of Receptor Activity : Preliminary studies suggest that DEPEG may modulate receptor activity, particularly in the context of neurotransmitter systems. Its structural analogs have been studied for their effects on NMDA receptors, which are implicated in neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of DEPEG on various cancer cell lines. The compound was tested against:

- Chinese Hamster Ovary (CHO) Cells : DEPEG exhibited selective inhibition of FR-expressing CHO cells, indicating a potential for targeted cancer therapy.

- Tumor Cell Lines : It was found to inhibit the growth of KB tumor cells with an IC50 value indicating significant potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| KB Tumor Cells | 15 | High |

| CHO Cells (FR+) | 10 | Moderate |

| CHO Cells (FR-) | >100 | Low |

In Vivo Studies

Research involving animal models has further elucidated the pharmacokinetics and therapeutic potential of DEPEG. Case studies indicate:

- Anti-tumor Efficacy : In mouse models, DEPEG demonstrated significant tumor reduction when administered at specific dosages.

- Safety Profile : Toxicological assessments revealed a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Case Studies

-

Case Study on Tumor Reduction :

A study involving xenograft models showed that DEPEG significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells. -

Neurological Impact Assessment :

Another study explored the effects of DEPEG on NMDA receptor modulation in rodent models. Results indicated potential neuroprotective effects, suggesting applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, and what analytical methods are used to confirm its purity?

- Methodological Answer : The compound is typically synthesized via esterification or transesterification reactions. For example, diethyl carbonate and diethyl glutarate may react under specific conditions, though yields are often low due to competing pathways . Purification involves column chromatography or distillation. Analytical confirmation includes ¹H/¹³C NMR for structural verification and HPLC to assess purity (>95%). Solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and methanol facilitates characterization .

Q. How do the physical properties (e.g., dielectric constant, solubility) of diethyl glutarate derivatives influence their reactivity in organic synthesis?

- Methodological Answer : Diethyl glutarate derivatives exhibit moderate dielectric constants (e.g., 6.7 for diethyl glutarate at 30°C), which affect their polarity and suitability as solvents or intermediates in reactions requiring aprotic conditions . Solubility in non-polar solvents enables their use in esterification or Michael addition reactions, where controlled polarity is critical .

Q. What role does this compound play in modulating biochemical pathways, such as metabolite delivery in cell cultures?

- Methodological Answer : Esterified glutarate derivatives, like this compound, enhance cellular uptake compared to free acids. For instance, in T cell studies, diethyl glutarate (DEG) increases central memory CD8+ T cell populations at optimized doses (10–50 µM), likely due to improved membrane permeability . Experimental protocols involve dissolving the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound due to competing by-products?

- Methodological Answer : Competing esterification pathways (e.g., formation of diethyl carbonate by-products) can be minimized using catalytic Lewis acids (e.g., ZnCl₂) or molecular sieves to absorb water, shifting equilibrium toward the desired product . Kinetic monitoring via in-situ FTIR helps identify optimal reaction termination points. Post-synthesis, fractional crystallization improves yield .

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity of glutarate derivatives across cell types?

- Methodological Answer : Contradictions may arise from cell-specific metabolism or concentration thresholds. A tiered approach includes:

- Dose-response assays (1–100 µM) to identify effective ranges.

- Metabolomic profiling (e.g., LC-MS) to track intracellular glutarate levels.

- Knockout models (e.g., glutarate dehydrogenase-deficient cells) to isolate mechanisms .

Q. How does the stereochemical configuration of this compound impact its function in chiral catalysis or enzyme interactions?

- Methodological Answer : The compound’s stereochemistry influences its binding affinity to enzymes like carboxylases. Chiral HPLC or X-ray crystallography resolves enantiomeric purity. In catalysis, enantioselective reactions (e.g., asymmetric Michael additions) require chiral ligands (e.g., BINOL) to align the substrate’s ester groups for stereocontrol .

Q. What are the challenges in using diethyl glutarate derivatives for in vivo studies, and how can pharmacokinetic parameters be optimized?

- Methodological Answer : Ester hydrolysis in plasma reduces bioavailability. Strategies include:

- Prodrug design : Incorporating hydrolytically stable substituents (e.g., tert-butyl esters).

- Nanoencapsulation : Lipid-based nanoparticles prolong circulation time.

- Pharmacokinetic assays : LC-MS/MS quantifies plasma half-life and tissue distribution in murine models .

Methodological Considerations Table

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.